ASB-14

描述

准备方法

The synthesis of ASB-14 involves the reaction of 1,3-propane sultone with N,N-dimethyl-3-aminopropylamine, followed by the acylation of the resulting product with tetradecanoyl chloride . The reaction conditions typically include the use of organic solvents such as acetonitrile and temperatures around 25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反应分析

ASB-14 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Protein Solubilization

ASB-14 is primarily utilized for solubilizing proteins, especially in the context of two-dimensional gel electrophoresis (2-DE). Its effectiveness has been demonstrated in several studies:

- Human Brain Proteins : A study confirmed that the combination of this compound with CHAPS provides superior solubilization of human brain proteins, enhancing the resolution of protein spots in 2-DE analysis. The optimal mixture was found to be 4% CHAPS and 2% this compound .

| Detergent Combination | Protein Class | Efficiency |

|---|---|---|

| SB + CHAPS + this compound | Cytosolic & Membrane | High |

| Urea/Thiourea + this compound | Various Protein Classes | Moderate |

Tissue Engineering

This compound plays a crucial role in scaffold-based tissue engineering by modulating cellular responses and maintaining extracellular matrix integrity. Notable studies include:

- Xenogeneic Scaffolds : Research shows that this compound helps reduce antigenicity and preserve the extracellular matrix in xenogeneic scaffolds, which is vital for successful integration in tissue engineering applications .

Cardiomyocyte Proliferation Studies

Recent findings indicate that this compound may influence cardiac regeneration processes:

- E3 Ubiquitin Ligase Role : A study on the E3 ubiquitin ligase ASB14 revealed that silencing this protein promoted cardiomyocyte nuclear proliferation, suggesting potential therapeutic implications for treating heart failure . The modulation of protein degradation pathways involving ASB14 could lead to advancements in cardiac repair strategies.

Case Study 1: Protein Extraction from Human Brain Tissue

A detailed investigation into the extraction of proteins from human brain frontal cortex samples demonstrated that using this compound significantly increased the number of detectable protein spots compared to traditional methods. The study highlighted the advantages of incorporating zwitterionic detergents in proteomic analyses .

Case Study 2: Scaffold Development for Tissue Engineering

In a study focusing on scaffold development using bovine pericardial extracellular matrix, this compound was employed to enhance the functionality and integration of seeded human mesenchymal stem cells. This application underscores its importance in regenerative medicine .

作用机制

The mechanism of action of ASB-14 involves its ability to interact with hydrophobic and hydrophilic regions of proteins and other molecules. This interaction leads to the solubilization of membrane proteins by disrupting lipid bilayers and forming micelles around hydrophobic regions . The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to the disruption of hydrophobic interactions.

相似化合物的比较

ASB-14 is unique due to its zwitterionic nature, which allows it to solubilize proteins without denaturing them. Similar compounds include:

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate): Another zwitterionic detergent used for solubilizing membrane proteins.

CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate): A derivative of CHAPS with an additional hydroxyl group, providing different solubilization properties.

The uniqueness of this compound lies in its specific structure, which provides optimal solubilization of membrane proteins while maintaining their native state .

生物活性

ASB-14, also known as amidosulfobetaine-14, is a zwitterionic detergent widely used in biochemical and molecular biology applications. Its unique properties make it particularly effective for solubilizing proteins, especially membrane proteins, which are often challenging to extract and study. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

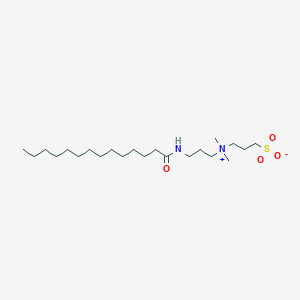

- Molecular Formula : C22H46N2O4S

- Molecular Weight : 434.68 g/mol

- Purity : ≥ 95% (HPLC)

- Critical Micelle Concentration (CMC) : 8 mM at 25ºC

- Solubility : Water-soluble

This compound is characterized by its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property is crucial for its role in protein solubilization.

Applications of this compound

This compound has a variety of applications in protein research and related fields:

- Protein Solubilization : this compound is particularly effective in solubilizing membrane proteins that are otherwise difficult to extract. It has been shown to outperform traditional detergents like CHAPS in certain contexts .

- 2D Electrophoresis : It is extensively used in two-dimensional electrophoresis for protein separation, allowing researchers to analyze complex protein mixtures .

- Proteomics : this compound is utilized in proteomic sample preparation, including applications in studying pathogens such as Leishmania donovani .

- Tissue Engineering : The compound is employed for antigen removal in xenogeneic scaffold generation, facilitating better integration of biomaterials with host tissues .

- Micelle Formation : this compound can form zwitterionic micelles, which are useful for encapsulating hydrophobic compounds and enhancing their solubility in aqueous environments .

The biological activity of this compound primarily revolves around its ability to disrupt membrane structures and solubilize proteins:

- Disruption of Membrane Integrity : this compound interacts with lipid bilayers, leading to the formation of mixed micelles that encapsulate membrane proteins, thereby preserving their functionality during extraction .

- Stabilization of Protein Conformation : By maintaining the native conformation of proteins during solubilization, this compound helps preserve biological activity for downstream applications such as enzymatic assays or structural studies.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Case Study: Proteomics Application

In a recent study involving Leishmania donovani, this compound was incorporated into the rehydration buffer for 2D electrophoresis. The results indicated significant improvements in protein yield and resolution compared to traditional methods without this compound. This highlights its role as a critical component in proteomic workflows aimed at studying complex organisms .

属性

IUPAC Name |

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXERRKRAEDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398742 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216667-08-2 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。